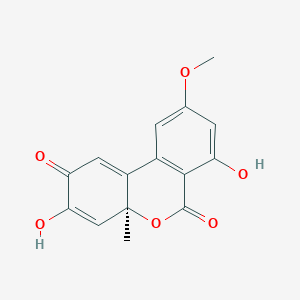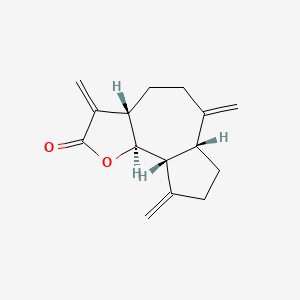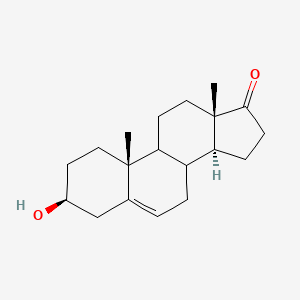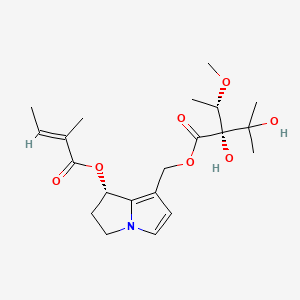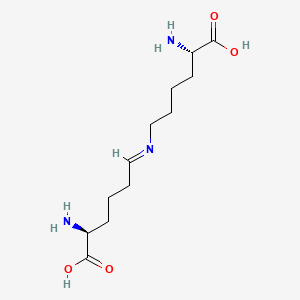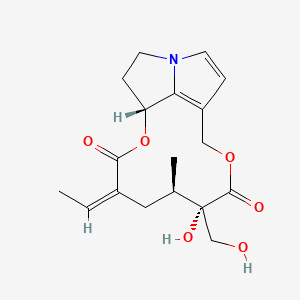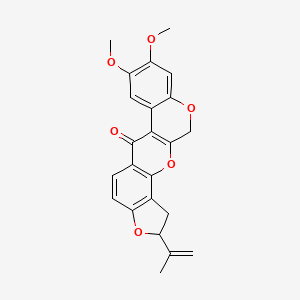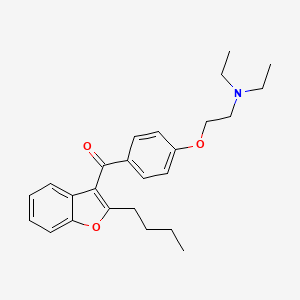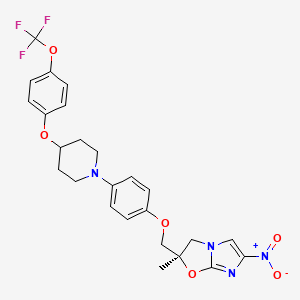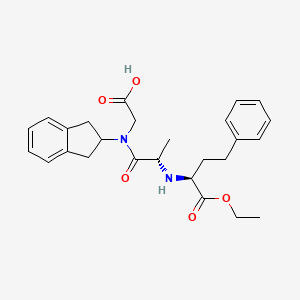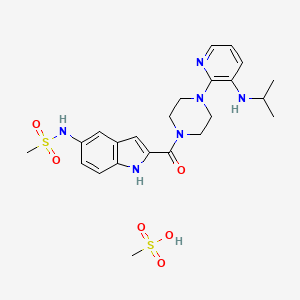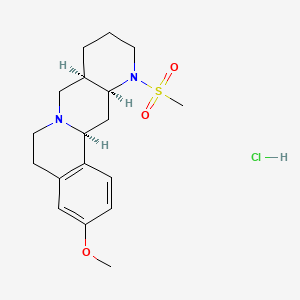
Desacetylcefotaxime
Overview
Description
Desacetylcefotaxime (potassium salt) is an active metabolite of the cephalosporin antibiotic cefotaxime. It is known for its effective antimicrobial properties and is used in various clinical settings to treat infections caused by a wide range of bacteria .
Mechanism of Action
Target of Action
Desacetylcefotaxime, a major metabolite of the third-generation cephalosporin cefotaxime, primarily targets penicillin-binding proteins (PBPs) in bacterial cell walls . These proteins play a crucial role in the synthesis of peptidoglycan, a key component of the bacterial cell wall .
Mode of Action
This compound inhibits bacterial cell wall synthesis by binding to one or more of the PBPs . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . The bacteria eventually lyse due to the ongoing activity of cell wall autolytic enzymes while cell wall assembly is arrested .
Biochemical Pathways
The metabolic pathway of this compound follows the route: cefotaxime → this compound → this compound lactone → M metabolites . The rate-limiting step in this pathway is the formation of this compound lactone . All of these reactions take place in the liver .
Pharmacokinetics
This compound is partially hepatically metabolized from cefotaxime . It is excreted in the urine, with approximately 60% of the dose recovered as unchanged drug and metabolites . The elimination half-life of this compound is approximately 1.3 to 1.9 hours, which can be prolonged with renal impairment . The clearance and volume of distribution for cefotaxime were 12.8 L/h and 39.4 L, respectively . The clearance for this compound was 10.5 L/h .
Result of Action
This compound maintains effective antimicrobial plasma and tissue concentrations following the therapeutic administration of its parent drug, cefotaxime . It persists in plasma at concentrations which exceed the minimum concentration inhibiting 50% of organisms (MIC 50) for many common pediatric pathogens for 6 to 8 hours following a cefotaxime dose . This property, coupled with excellent stability against many types of β-lactamases, produces an additive and/or synergistic antimicrobial effect when cefotaxime is used to treat infections caused by many common pathogens .
Action Environment
The action of this compound can be influenced by environmental factors such as the physiological state of the patient. For instance, due to normal developmental changes in renal function, the plasma clearance of the drug is reduced in neonates and young infants . In addition, the presence of liver diseases can influence the metabolism of cefotaxime and this compound . Furthermore, the efficacy of this compound can be affected by the presence of certain bacterial resistance mechanisms, such as the production of extended-spectrum beta-lactamases (ESBLs) and carbapenemases .
Biochemical Analysis
Biochemical Properties
Desacetylcefotaxime exhibits potent antibacterial activity against a broad spectrum of bacteria, including both Gram-positive and Gram-negative organisms. It interacts with various enzymes, particularly β-lactamases, which it inhibits effectively. This inhibition is crucial as it prevents the degradation of the antibiotic, thereby enhancing its efficacy . This compound also interacts with penicillin-binding proteins (PBPs) in bacterial cell walls, disrupting cell wall synthesis and leading to bacterial cell death .
Cellular Effects
This compound impacts various cellular processes, particularly in bacterial cells. It inhibits cell wall synthesis by binding to PBPs, leading to cell lysis and death . In mammalian cells, this compound has been shown to affect the gut microbiota, particularly by reducing the population of beneficial bacteria such as bifidobacteria and bacteroides . This alteration in gut flora can influence cellular metabolism and immune responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of PBPs, which are essential for bacterial cell wall synthesis . This inhibition leads to the accumulation of peptidoglycan precursors, triggering autolytic enzymes that degrade the cell wall, resulting in bacterial cell death. Additionally, this compound is stable against many β-lactamases, which enhances its antibacterial activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. It maintains effective antimicrobial plasma and tissue concentrations following therapeutic administration . The stability of this compound allows it to persist in plasma at concentrations exceeding the minimum inhibitory concentration (MIC) for many pathogens for extended periods . This prolonged activity is beneficial for sustained antibacterial effects.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Higher doses have been associated with increased antibacterial activity but also with potential toxic effects . Studies have shown that this compound can cause alterations in gut microbiota and may lead to Clostridium difficile infection at high doses . Therefore, careful dosage management is essential to balance efficacy and safety.
Metabolic Pathways
This compound is primarily metabolized in the liver, where it is formed from cefotaxime through enzymatic hydrolysis . The metabolic pathway involves the conversion of cefotaxime to this compound, which is then further metabolized to this compound lactone and other metabolites . These reactions are crucial for the drug’s pharmacokinetics and overall efficacy.
Transport and Distribution
This compound is distributed within the body through the bloodstream, with a significant portion bound to plasma proteins . It exhibits good penetration into body fluids and tissues, including the cerebrospinal fluid . The clearance of this compound is primarily renal, with a clearance rate of 10.5 L/h . This efficient distribution and clearance are vital for its therapeutic effects.
Subcellular Localization
The subcellular localization of this compound is primarily within the bacterial cell wall, where it exerts its antibacterial effects . In mammalian cells, it is distributed in the cytoplasm and extracellular fluids. The targeting of this compound to specific cellular compartments is essential for its function and efficacy in treating bacterial infections.
Preparation Methods
Synthetic Routes and Reaction Conditions
Desacetylcefotaxime is typically synthesized through the hydrolysis of cefotaxime. The process involves the removal of the acetyl group from cefotaxime, resulting in the formation of this compound. The reaction conditions often include the use of specific enzymes or chemical reagents that facilitate the hydrolysis process .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale hydrolysis of cefotaxime under controlled conditions. The process is optimized to ensure high yield and purity of the final product. The use of advanced chromatography techniques, such as ultra-high-performance liquid chromatography (UHPLC), is common to separate and purify this compound from the reaction mixture .
Chemical Reactions Analysis
Types of Reactions
Desacetylcefotaxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound that may have different antimicrobial properties or pharmacokinetic profiles .
Scientific Research Applications
Desacetylcefotaxime has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Cefotaxime: The parent compound from which desacetylcefotaxime is derived.
Uniqueness
This compound is unique due to its stability against β-lactamases and its prolonged elimination half-life compared to cefotaxime. This allows for longer dosing intervals and enhanced therapeutic efficacy .
Properties
CAS No. |
66340-28-1 |
|---|---|
Molecular Formula |
C14H15N5O6S2 |
Molecular Weight |
413.4 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C14H15N5O6S2/c1-25-18-7(6-4-27-14(15)16-6)10(21)17-8-11(22)19-9(13(23)24)5(2-20)3-26-12(8)19/h4,8,12,20H,2-3H2,1H3,(H2,15,16)(H,17,21)(H,23,24)/b18-7+/t8-,12-/m1/s1 |
InChI Key |
FHYWAOQGXIZAAF-RWFJUVPESA-N |
SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CO)C(=O)O |
Isomeric SMILES |
CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CO)C(=O)O |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CO)C(=O)O |
Appearance |
Solid powder |
Key on ui other cas no. |
66340-28-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
deacetylcefotaxime desacetylcefotaxime desacetylcefotaxime, monosodium salt desacetylcefotaxime, monosodium salt, (6R-trans)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of dCTX?
A1: Like other cephalosporins, dCTX exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. [] It binds to penicillin-binding proteins (PBPs) located in the bacterial cytoplasmic membrane, disrupting the transpeptidation process essential for peptidoglycan cross-linking. [] This weakens the bacterial cell wall, leading to cell lysis and death.
Q2: Does dCTX contribute to the overall antibacterial effect of cefotaxime?
A2: Yes, despite its lower intrinsic activity, dCTX contributes significantly to the overall efficacy of cefotaxime therapy. Research suggests that dCTX acts synergistically with cefotaxime against a wide range of bacteria, including Enterobacteriaceae and Streptococcus faecalis. [, ] This synergistic interaction enhances bacterial killing and broadens the spectrum of activity. []
Q3: Are there instances where dCTX exhibits greater activity than cefotaxime?
A3: Interestingly, dCTX displays greater potency than cefotaxime against certain bacterial species. For instance, it demonstrates 1-2 log2 dilutions greater activity against Pseudomonas acidovorans and Pseudomonas cepacia. []
Q4: How is dCTX metabolized and eliminated?
A4: dCTX is primarily eliminated through renal excretion. [] Studies indicate that greater than 80% of the administered dose of cefotaxime (which is metabolized to dCTX) is recovered in the urine. []
Q5: Does renal impairment affect the pharmacokinetics of dCTX?
A5: Yes, renal insufficiency significantly impacts the elimination half-life of dCTX. In patients with severe renal impairment, the half-life of dCTX is markedly prolonged compared to patients with normal renal function. [, ]
Q6: What is the impact of hemodialysis on dCTX levels?
A6: Hemodialysis effectively reduces the half-life of both cefotaxime and dCTX, necessitating dose adjustments in patients undergoing this treatment modality. []
Q7: Does the route of cefotaxime administration influence dCTX levels?
A7: Both intravenous and intramuscular administration of cefotaxime result in measurable serum concentrations of dCTX. [] Studies have demonstrated good absorption of cefotaxime following intramuscular injection, leading to the formation of dCTX. []
Q8: Does dCTX penetrate well into body tissues and fluids?
A8: Research indicates that dCTX demonstrates good penetration into various body compartments, including brain abscesses [], human myometrium [], and bronchial secretions. [, ] This penetration is crucial for achieving therapeutic concentrations at the site of infection.
Q9: Which bacterial species are particularly susceptible to dCTX?
A9: dCTX demonstrates notable activity against a wide range of Gram-negative bacteria, including Enterobacteriaceae. [, ] It also exhibits activity against Streptococcus faecalis. []
Q10: Are there bacteria that exhibit resistance to dCTX?
A10: While dCTX possesses a broad spectrum of activity, certain bacteria demonstrate resistance. This includes some strains of Morganella morganii, Pseudomonas aeruginosa, Serratia marcescens, Providencia spp., and Bacteroides fragilis. [, ] Notably, Bacteroides thetaiotaomicron often displays elevated MICs to dCTX, requiring high concentrations for synergistic killing with cefotaxime. []
Q11: Does dCTX offer any advantages over cefotaxime against beta-lactamase-producing bacteria?
A11: Yes, dCTX demonstrates greater stability against certain beta-lactamases compared to cefotaxime. This enhanced stability is particularly notable against enzymes produced by Bacteroides fragilis, Proteus vulgaris, and the k-1 enzyme of Enterobacter-Klebsiella. [, ] This characteristic contributes to the overall efficacy of cefotaxime therapy against beta-lactamase-producing organisms.
Q12: Can bacteria develop resistance to dCTX?
A12: Although not extensively documented, bacterial resistance mechanisms against dCTX likely exist. Given its structural similarity to cefotaxime, cross-resistance to other cephalosporins is also possible. Continuous surveillance and monitoring of bacterial susceptibility patterns are crucial to guide appropriate antibiotic use and minimize the emergence and spread of resistance.
Q13: What are the clinical implications of the synergistic interaction between cefotaxime and dCTX?
A13: The synergy between cefotaxime and dCTX significantly enhances the overall antibacterial effect, potentially leading to improved clinical outcomes in treating infections caused by susceptible organisms. This synergistic interaction allows for less frequent dosing of cefotaxime while maintaining therapeutic efficacy. []
Q14: What are the potential advantages of using cefotaxime over other antibiotics in specific clinical scenarios, considering its metabolism to dCTX?
A14: Cefotaxime, due to its favorable pharmacokinetic properties and its metabolism to the active metabolite dCTX, might be advantageous in treating infections where both agents exhibit synergistic activity or where dCTX demonstrates good penetration and individual potency. This consideration becomes particularly relevant in cases involving difficult-to-treat infections caused by susceptible organisms.
Q15: Are there specific patient populations where the use of cefotaxime, considering its metabolism to dCTX, requires special considerations?
A15: Yes, careful consideration is necessary when administering cefotaxime to patients with impaired renal function due to the altered pharmacokinetics of both cefotaxime and dCTX in this population. [] Dosage adjustments and close monitoring of renal function are crucial to prevent potential drug accumulation and toxicity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


